1-(2-Amino-6-ethylphenyl)ethan-1-one
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Overview
Description
1-(2-Amino-6-ethylphenyl)ethan-1-one is an organic compound with a molecular formula of C10H13NO This compound is characterized by the presence of an amino group attached to an ethyl-substituted phenyl ring, along with a ketone functional group
Preparation Methods
The synthesis of 1-(2-Amino-6-ethylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-6-ethylbenzaldehyde with an appropriate ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(2-Amino-6-ethylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions
Scientific Research Applications
1-(2-Amino-6-ethylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials .
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-ethylphenyl)ethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-(2-Amino-6-ethylphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2-Amino-5-hydroxy-4-methoxyphenyl)ethan-1-one: This compound has additional hydroxyl and methoxy groups, which may alter its chemical properties and biological activities.
1-(4-Ethylphenyl)ethan-1-one: Lacks the amino group, resulting in different reactivity and applications.
Substituted β-hydroxyamphetamines: These compounds have similar structural features but differ in their pharmacological profiles and uses
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-amino-6-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-5-4-6-9(11)10(8)7(2)12/h4-6H,3,11H2,1-2H3 |
InChI Key |
XOHWOHLVLNDOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)N)C(=O)C |
Origin of Product |
United States |
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